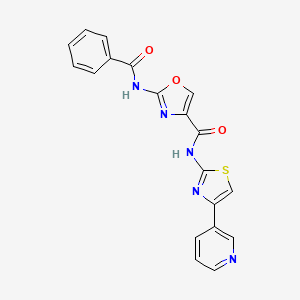

2-benzamido-N-(4-(pyridin-3-yl)thiazol-2-yl)oxazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-benzamido-N-(4-(pyridin-3-yl)thiazol-2-yl)oxazole-4-carboxamide, also known as BPTOC, is a chemical compound that has gained significant attention in the field of medicinal chemistry. BPTOC is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA repair pathways.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research has focused on the synthesis of heterocyclic compounds featuring thiazole, pyridine, and oxazole moieties due to their potential biological activities. The work by Patel and Patel (2015) on the synthesis of benzamide derivatives incorporating pyridine and thiazole rings exemplifies the methodology in creating such compounds, characterized through various spectroscopic techniques G. K. Patel & H. S. Patel, 2015. Similarly, Deau et al. (2014) reported on the microwave-assisted synthesis of novel carboximidamides inspired by marine compounds, demonstrating the synthetic approaches to access these complex structures Emmanuel Deau et al., 2014.

Biological Activities

The synthesized compounds have been evaluated for their biological activities, including antimicrobial, antifungal, and anticancer properties. For instance, Palkar et al. (2017) designed and synthesized analogs with significant antibacterial activity, showcasing the therapeutic potential of such compounds M. Palkar et al., 2017. Furthermore, Lynch et al. (2006) explored anti-inflammatory activities in compounds derived from thiazole and thiazoline, indicating their potential in treating inflammation D. Lynch et al., 2006.

Anticancer and Antimicrobial Prospects

The search for new anticancer and antimicrobial agents has led to the evaluation of thiazole-containing compounds. Borzilleri et al. (2006) discovered potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), highlighting the anticancer potential of such molecules R. Borzilleri et al., 2006. Similarly, Mohamed et al. (2013) synthesized pyridine and pyrimidine derivatives incorporating benzothiazole, showing a variety of biological activities that could be harnessed for therapeutic applications K. Mohamed et al., 2013.

Mecanismo De Acción

Target of Action

The primary targets of the compound 2-benzamido-N-(4-(pyridin-3-yl)thiazol-2-yl)oxazole-4-carboxamide are histone lysine demethylases, specifically KDM4 (JMJD2) and KDM5 (JARID1) . These enzymes play a crucial role in the regulation of gene expression by removing methyl groups from lysine residues on histone proteins .

Mode of Action

2-benzamido-N-(4-(pyridin-3-yl)thiazol-2-yl)oxazole-4-carboxamide interacts with its targets by binding to the Fe(II) in the active site of the KDM4 and KDM5 enzymes . This interaction inhibits the enzymes’ ability to demethylate histone lysine residues, thereby affecting gene expression .

Biochemical Pathways

The inhibition of KDM4 and KDM5 by 2-benzamido-N-(4-(pyridin-3-yl)thiazol-2-yl)oxazole-4-carboxamide affects the histone methylation status, which is a key mechanism in the regulation of gene expression . Changes in histone methylation can have downstream effects on various cellular processes, including cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

The compound has demonstrated cellular permeability in the caco-2 assay , suggesting it may have good bioavailability

Result of Action

The molecular and cellular effects of 2-benzamido-N-(4-(pyridin-3-yl)thiazol-2-yl)oxazole-4-carboxamide’s action are primarily related to changes in gene expression due to altered histone methylation . This can lead to changes in cell behavior, such as reduced proliferation or induced apoptosis, depending on the specific genes affected .

Propiedades

IUPAC Name |

2-benzamido-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N5O3S/c25-16(12-5-2-1-3-6-12)23-18-21-14(10-27-18)17(26)24-19-22-15(11-28-19)13-7-4-8-20-9-13/h1-11H,(H,21,23,25)(H,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHDGYODPBGHII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=CO2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-Dimethylphenyl)-4-[3-(pyridin-3-yloxymethyl)azetidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2628476.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2628478.png)

![N-methyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide](/img/structure/B2628482.png)

![3-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2628484.png)

![3-Bromo-5-chlorofuro[3,2-b]pyridine](/img/structure/B2628486.png)

![N-cyclopentyl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2628495.png)